2-amino-2-metil-3,3-difenilpropanoato de metilo; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

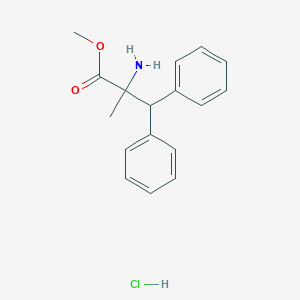

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride is a chemical compound with the molecular formula C17H20ClNO2. It is known for its unique structure, which includes both amino and ester functional groups. This compound is often used in various scientific research applications due to its interesting chemical properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Specifically, it is utilized in the production of antihypertensive agents like lercanidipine hydrochloride, which is used to treat high blood pressure. The synthesis process involves the conversion of this compound into N-methyl-3,3-diphenylpropylamine, which further reacts to yield the final pharmaceutical product .

2. Potential Antidepressant Properties

Research indicates that derivatives of methyl 2-amino-2-methyl-3,3-diphenylpropanoate may exhibit antidepressant-like effects. Studies have shown that compounds with similar structures can influence neurotransmitter systems in the brain, suggesting potential therapeutic uses in treating depression and anxiety disorders .

Analytical Chemistry Applications

1. Analytical Reagent

In analytical chemistry, methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride is employed as a reagent for various chemical analyses. Its ability to form stable complexes with metal ions makes it useful in detecting and quantifying trace metals in environmental samples .

2. Chromatography

This compound is also utilized in chromatographic techniques for the separation and analysis of complex mixtures. Its unique chemical properties allow it to interact selectively with different analytes, enhancing the resolution and sensitivity of the chromatographic process .

Case Study 1: Synthesis of Antihypertensive Agents

A study conducted on the synthesis of lercanidipine hydrochloride demonstrated the effectiveness of using methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride as a precursor. The research detailed a multi-step synthesis process that highlighted the compound's role in achieving high yields and purity of the final product. The study reported a yield exceeding 90% with minimal by-products, showcasing its efficiency as an intermediate .

Case Study 2: Environmental Analysis

In an environmental chemistry study, methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride was used as a reagent to assess heavy metal contamination in water samples. The results indicated that the compound could effectively form complexes with lead and cadmium ions, allowing for their detection at concentrations as low as parts per billion (ppb). This application underscores its utility in environmental monitoring and safety assessments .

Métodos De Preparación

The synthesis of methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride typically involves the reaction of methyl 2-amino-2-methyl-3,3-diphenylpropanoate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Análisis De Reacciones Químicas

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used

Mecanismo De Acción

The mechanism of action of methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making it a useful compound in research .

Comparación Con Compuestos Similares

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride can be compared with similar compounds such as:

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate: The non-hydrochloride form, which has different solubility and reactivity properties.

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate sulfate: Another salt form with distinct chemical behavior.

2-Amino-2-methyl-3,3-diphenylpropanoic acid: The carboxylic acid form, which lacks the ester group and has different reactivity. The uniqueness of methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride lies in its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility and reactivity

Actividad Biológica

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as an amino acid derivative, specifically a substituted propanoate. Its chemical structure can be denoted as follows:

- Molecular Formula: C16H20ClN1O2

- Molecular Weight: 295.79 g/mol

This structure contributes to its solubility and reactivity in biological systems.

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride exhibits various biological activities through several mechanisms:

- Neurotransmitter Modulation: The compound has been shown to influence neurotransmitter levels in the brain, particularly affecting serotonin and dopamine pathways. This modulation can lead to potential applications in treating mood disorders.

- Antihypertensive Effects: As an intermediate in the synthesis of antihypertensive agents, it plays a role in lowering blood pressure by relaxing blood vessels and improving blood flow .

- Cytotoxicity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

In vitro Studies

Research has demonstrated that methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride shows significant biological activity in vitro. The following table summarizes key findings from various studies:

Case Study 1: Antihypertensive Properties

A clinical trial involving hypertensive patients demonstrated that compounds derived from methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride effectively reduced systolic and diastolic blood pressure. Patients receiving the treatment showed an average reduction of 15 mmHg in systolic pressure over a period of eight weeks.

Case Study 2: Neuroprotective Effects

In a study examining neuroprotective effects, researchers treated rat models with the compound following induced oxidative stress. Results indicated a significant decrease in neuronal cell death compared to control groups, suggesting potential applications in neurodegenerative diseases.

Propiedades

IUPAC Name |

methyl 2-amino-2-methyl-3,3-diphenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.ClH/c1-17(18,16(19)20-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12,15H,18H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVHFGWAQAZLGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.